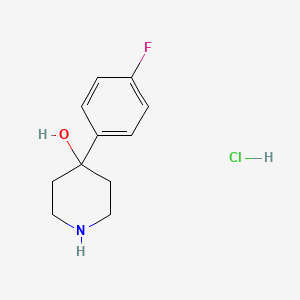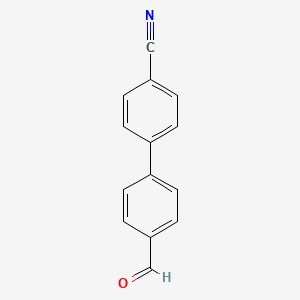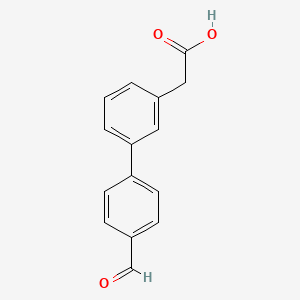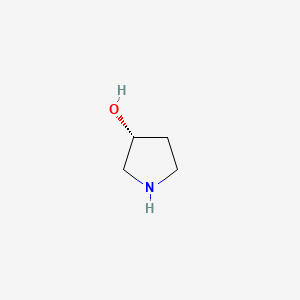![molecular formula C13H10F3N B1334235 3-[4-(Trifluorometil)fenil]anilina CAS No. 400747-98-0](/img/structure/B1334235.png)
3-[4-(Trifluorometil)fenil]anilina
Descripción general
Descripción
3-[4-(Trifluoromethyl)phenyl]aniline is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an aniline moiety
Aplicaciones Científicas De Investigación
3-[4-(Trifluoromethyl)phenyl]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and pharmacological properties.
Mecanismo De Acción
Target of Action
Compounds with trifluoromethyl groups are often used in pharmaceuticals due to their ability to modulate the properties of bioactive molecules .
Mode of Action
The trifluoromethyl group is known to influence the chemical reactivity, physico-chemical behavior, and biological activity of compounds . It can enhance the lipophilicity and metabolic stability of drugs, potentially improving their interaction with biological targets .
Biochemical Pathways
It’s worth noting that trifluoromethyl-containing compounds can participate in various biochemical processes due to their unique properties .
Pharmacokinetics
The trifluoromethyl group can enhance the metabolic stability and lipophilicity of drugs, which may influence their bioavailability .
Result of Action
The presence of the trifluoromethyl group can modulate the bioactivity of compounds, potentially leading to various biological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-[4-(Trifluoromethyl)phenyl]aniline. For instance, the trifluoromethyl group can enhance the stability of compounds under physiological conditions . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Trifluoromethyl)phenyl]aniline typically involves the introduction of a trifluoromethyl group into an aniline derivative. One common method is the reaction of 4-(trifluoromethyl)benzaldehyde with aniline under reductive amination conditions. This process involves the reduction of the imine intermediate formed between the aldehyde and aniline, often using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Another synthetic route involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-(trifluoromethyl)phenyl is coupled with an aniline derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of 3-[4-(Trifluoromethyl)phenyl]aniline may involve large-scale reductive amination or coupling reactions, optimized for high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(Trifluoromethyl)phenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include nitro derivatives, substituted anilines, and various functionalized aromatic compounds.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)aniline: Similar structure but with the trifluoromethyl group directly attached to the aniline ring.
3-(Trifluoromethyl)aniline: Another isomer with the trifluoromethyl group in the meta position relative to the aniline.
2-(Trifluoromethyl)aniline: The trifluoromethyl group is in the ortho position relative to the aniline.
Uniqueness
3-[4-(Trifluoromethyl)phenyl]aniline is unique due to the specific positioning of the trifluoromethyl group, which can influence its chemical reactivity and biological activity. The para position of the trifluoromethyl group relative to the aniline allows for distinct electronic and steric effects, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N/c14-13(15,16)11-6-4-9(5-7-11)10-2-1-3-12(17)8-10/h1-8H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSCKIULIJLTHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80960532 | |
| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80960532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400747-98-0 | |
| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80960532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

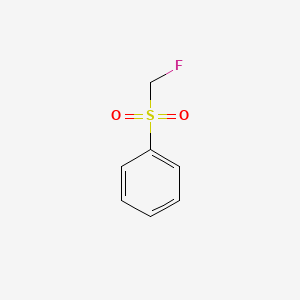

![1-[4-(4-Fluorophenoxy)phenyl]ethanone](/img/structure/B1334159.png)

